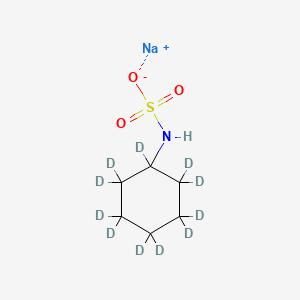
Cyclamic Acid-d11 Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclamic Acid-d11 Sodium Salt is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of cyclamic acid, where the hydrogen atoms are replaced with deuterium, making it useful in various analytical applications. The compound is often utilized in studies involving metabolic pathways, pharmacokinetics, and as an internal standard in mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions: Cyclamic Acid-d11 Sodium Salt is synthesized by reacting cyclohexylamine with sulfamic acid or sulfur trioxide. The deuterium-labeled version involves the use of deuterated reagents to replace hydrogen atoms with deuterium. The reaction typically occurs under controlled conditions to ensure the complete incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of deuterated reagents and maintaining stringent reaction conditions to achieve high purity and yield. The final product is then purified and crystallized to obtain the desired compound.
化学反应分析
Types of Reactions: Cyclamic Acid-d11 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert it back to cyclohexylamine derivatives.
Substitution: It can undergo substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexyl derivatives.
科学研究应用
Cyclamic Acid-d11 Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of cyclamate and related compounds.
Biology: Employed in metabolic studies to trace the pathways of cyclamate metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cyclamate.
Industry: Used in the food and beverage industry as a reference material for quality control and testing of artificial sweeteners.
作用机制
The mechanism of action of Cyclamic Acid-d11 Sodium Salt involves its role as a stable isotope-labeled compound. It acts as a tracer in various analytical techniques, allowing researchers to monitor the behavior of cyclamate in biological systems. The deuterium atoms provide a distinct mass difference, making it easier to detect and quantify using mass spectrometry. The compound does not exert any biological effects on its own but serves as a valuable tool in research.
相似化合物的比较
Cyclamic Acid-d11 Sodium Salt can be compared with other stable isotope-labeled compounds such as:
Cyclamic Acid-d4 Sodium Salt: Another deuterium-labeled version with fewer deuterium atoms.
Cyclamic Acid-d11 Calcium Salt: A calcium salt version with similar applications.
Cyclamic Acid: The non-labeled version used as an artificial sweetener.
Uniqueness: this compound is unique due to its high deuterium content, making it particularly useful in precise analytical applications. Its stability and distinct mass difference from the non-labeled version provide significant advantages in research settings.
属性
分子式 |
C6H12NNaO3S |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
sodium;N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)sulfamate |
InChI |
InChI=1S/C6H13NO3S.Na/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+1/p-1/i1D2,2D2,3D2,4D2,5D2,6D; |
InChI 键 |
UDIPTWFVPPPURJ-YSKAWFRQSA-M |
手性 SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NS(=O)(=O)[O-])([2H])[2H])([2H])[2H])[2H].[Na+] |
规范 SMILES |
C1CCC(CC1)NS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


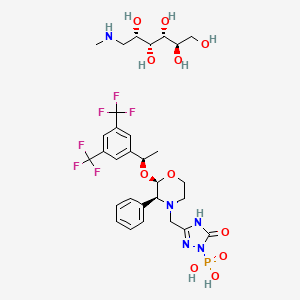

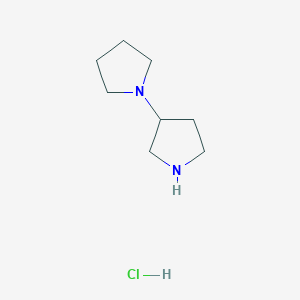
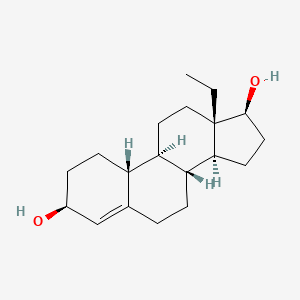

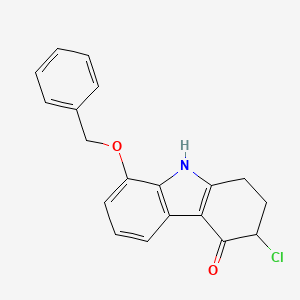
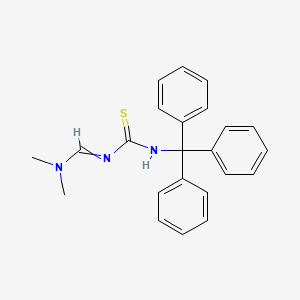
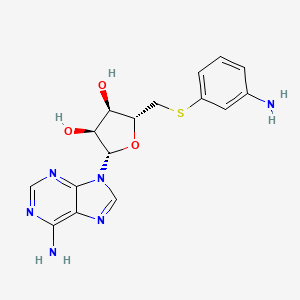
![8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B13845848.png)

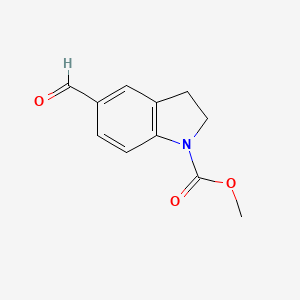
![3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B13845860.png)
![Tert-butyl 1,6-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate](/img/structure/B13845861.png)

